molecular formula C12H12FNO2 B11885953 2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid

2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11885953
M. Wt: 221.23 g/mol
InChI Key: UXCBLMVKZGWIMF-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core substituted with ethyl, fluoro, and methyl groups, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . For this specific compound, the starting materials would include 2-ethyl-5-fluoro-1-methylindole and a suitable carboxylating agent.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of solvents like methanol or ethanol to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-methyl-1H-indole-3-carboxylic acid
  • 5-Fluoro-1-methyl-1H-indole-3-carboxylic acid
  • 2-Ethyl-5-fluoro-1H-indole-3-carboxylic acid

Uniqueness

2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the specific combination of substituents on the indole ring. The presence of both ethyl and fluoro groups, along with a carboxylic acid functional group, imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-ethyl-5-fluoro-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-6-7(13)4-5-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

UXCBLMVKZGWIMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C)C=CC(=C2)F)C(=O)O

Origin of Product

United States

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